molecular formula C26H26N4O B3440446 N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3440446
M. Wt: 410.5 g/mol
InChI Key: INDCEILCISRFBY-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized by reacting 5-amino-1H-pyrazole with various aldehydes under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be employed to modify the pyrazolo[1,5-a]pyrimidine core, potentially altering its electronic properties and biological activity.

    Substitution: The phenyl groups can be substituted with various functional groups through electrophilic aromatic substitution reactions, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products of these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of CDKs, it prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, which rely on CDK activity for uncontrolled proliferation .

Comparison with Similar Compounds

  • N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-4-carboxamide

Uniqueness: N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which confers distinct electronic and steric properties. These properties enhance its binding affinity to CDKs and its overall biological activity compared to similar compounds .

Properties

IUPAC Name

N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O/c1-29(21-15-9-4-10-16-21)26(31)23-18-25-27-22(19-11-5-2-6-12-19)17-24(30(25)28-23)20-13-7-3-8-14-20/h2-3,5-8,11-14,17-18,21H,4,9-10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDCEILCISRFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

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